molecular formula C10H20N2 B1420792 8-Ethyl-2,8-diazaspiro[4.5]decane CAS No. 1217862-87-7

8-Ethyl-2,8-diazaspiro[4.5]decane

Cat. No.: B1420792
CAS No.: 1217862-87-7
M. Wt: 168.28 g/mol
InChI Key: LBJYTUPXMFMNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-2,8-diazaspiro[4.5]decane is a versatile spirocyclic chemical scaffold of significant interest in pharmaceutical research and drug discovery. This compound features a unique three-dimensional structure with two rings connected by a single spiro atom, which helps to rigidify its conformation. This rigidity is highly valuable for designing molecules that can bind more effectively to biological targets, potentially leading to enhanced affinity and selectivity while reducing off-target effects . The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in the development of novel therapeutic agents. Research has demonstrated its application in designing potent inhibitors for various enzymes. Notably, derivatives of this scaffold have been explored as chitin synthase inhibitors, serving as potential antifungal agents by targeting a vital component of the fungal cell wall that is absent in humans . Furthermore, this spirocyclic system has been utilized in the discovery of potent and selective inhibitors for targets like CDK8, which is implicated in diseases such as colorectal cancer, showcasing its utility in oncology research . The scaffold's inherent properties, including its ability to reduce conformational entropy upon binding to a protein, make it a privileged structure in medicinal chemistry for optimizing drug candidates . This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYTUPXMFMNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,8 Diazaspiro 4.5 Decane and Its Derivatives

General Synthetic Strategies for the 2,8-Diazaspiro[4.5]decane Core

The construction of the 2,8-diazaspiro[4.5]decane core can be achieved through several synthetic routes, often involving the formation of the spirocyclic system as a key step. These strategies typically rely on the cyclization of appropriately functionalized piperidine (B6355638) or pyrrolidine (B122466) precursors.

One common approach involves the use of a Dieckmann condensation or related intramolecular cyclization of a piperidine derivative bearing a suitable diester or cyanoester functionality at the 4-position. Subsequent reduction and further manipulation of the resulting functional groups can then afford the desired diazaspirocycle.

Another versatile method is the double reductive amination of a 4,4-disubstituted cyclohexanone (B45756) with a suitable amine, such as aminoacetaldehyde diethyl acetal, followed by cyclization. This approach allows for the convergent assembly of the spiro-diamine skeleton.

Furthermore, the synthesis can commence from readily available starting materials like 1,4-dioxaspiro[4.5]decan-8-one. Through a series of reactions including amination, reduction, and cyclization, the 2,8-diazaspiro[4.5]decane core can be efficiently constructed. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Targeted Synthesis Approaches for 8-Ethyl-2,8-Diazaspiro[4.5]decane

The targeted synthesis of this compound, a key intermediate for various pharmaceutical compounds, can be efficiently achieved through the reductive amination of the parent 2,8-diazaspiro[4.5]decane. myskinrecipes.com

A primary method involves the reaction of 2,8-diazaspiro[4.5]decane with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the corresponding N-ethyl derivative. This method is highly efficient and selective for the mono-N-ethylation of the piperidine nitrogen.

Alternatively, direct alkylation of 2,8-diazaspiro[4.5]decane with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base can also yield the desired product. However, this method may lead to a mixture of mono- and di-alkylated products, as well as potential quaternization of the nitrogen atoms, necessitating careful control of reaction conditions and purification of the final product.

For a more controlled synthesis, one of the nitrogen atoms of the 2,8-diazaspiro[4.5]decane can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. bldpharm.com The remaining free secondary amine can then be subjected to reductive amination with acetaldehyde, followed by deprotection to yield this compound. This multi-step approach offers greater control and can provide higher yields of the desired mono-ethylated product.

Starting MaterialReagentsProductKey Features
2,8-Diazaspiro[4.5]decaneAcetaldehyde, NaBH(OAc)₃This compoundHigh efficiency and selectivity for mono-N-ethylation.
2,8-Diazaspiro[4.5]decaneEthyl bromide, Base (e.g., K₂CO₃)This compoundPotential for over-alkylation, may require purification.
Boc-protected 2,8-diazaspiro[4.5]decane1. Acetaldehyde, NaBH(OAc)₃2. Deprotection (e.g., TFA)This compoundControlled synthesis, higher purity of the final product.

Derivatization and Functionalization Strategies for the Scaffold

The 2,8-diazaspiro[4.5]decane scaffold serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities. The two nitrogen atoms provide convenient handles for functionalization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Synthesis of Spirooxazolidine-2,4-dione Analogues

The synthesis of spirooxazolidine-2,4-dione analogues of 2,8-diazaspiro[4.5]decane has been explored in the development of muscarinic agonists. These compounds can be prepared from the corresponding α-hydroxy acids or their ester derivatives. The synthesis typically involves the reaction of an N-substituted 4-amino-4-(carboxymethyl)piperidine derivative with phosgene (B1210022) or a phosgene equivalent to form the oxazolidine-2,4-dione ring. The N-substituent on the piperidine ring can be introduced before or after the formation of the spirocyclic core.

Preparation of Trisubstituted Urea (B33335) Derivatives

Trisubstituted urea derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the regulation of blood pressure. The synthesis of these derivatives generally involves the reaction of a mono-N-substituted 2,8-diazaspiro[4.5]decane with an appropriate isocyanate. The isocyanate itself can be prepared from the corresponding amine and a phosgene equivalent. This modular approach allows for the rapid generation of a library of compounds with different substituents on the urea moiety for structure-activity relationship (SAR) studies.

Formation of Spirobislactams and Diazaspiro-Iminosugars

The 2,8-diazaspiro[4.5]decane framework can be elaborated into more complex structures such as spirobislactams and diazaspiro-iminosugars. The synthesis of proline-derived spirolactams has been achieved through a reductive amination followed by a thermal cyclization. tudublin.ietudublin.ie This methodology can be adapted to the 2,8-diazaspiro[4.5]decane system. For instance, reaction of a suitable amino ester with a protected 4-piperidone (B1582916) derivative, followed by cyclization, can lead to the formation of a spirobislactam.

The synthesis of diazaspiro-iminosugars, which are of interest as potential glycosidase inhibitors, can be approached by introducing hydroxyl groups onto the 2,8-diazaspiro[4.5]decane core. This can be achieved through various methods, including the use of starting materials derived from carbohydrates or through stereoselective dihydroxylation of an unsaturated precursor. The resulting polyhydroxylated diazaspirocycle would mimic the structure of natural sugars.

Synthesis of 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivatives

A variety of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their potential as antifungal agents and kinase inhibitors. A common synthetic strategy involves the construction of the spirolactam ring through an intramolecular cyclization. For example, a multi-step sequence starting from a protected 4-piperidone can be employed. This can involve the introduction of a side chain at the 3-position, which, after further functional group manipulations, can undergo cyclization to form the pyrrolidinone ring of the 2,8-diazaspiro[4.5]decan-1-one system. The substituent at the 4-position of the resulting spirolactam can be introduced at various stages of the synthesis, allowing for the preparation of a diverse range of analogues.

Derivative ClassSynthetic ApproachKey Intermediates/Reagents
Spirooxazolidine-2,4-dionesCyclization with phosgene or equivalentN-substituted 4-amino-4-(carboxymethyl)piperidine
Trisubstituted UreasReaction with isocyanatesMono-N-substituted 2,8-diazaspiro[4.5]decane, Isocyanates
SpirobislactamsReductive amination followed by cyclizationAmino esters, Protected 4-piperidone derivatives
Diazaspiro-IminosugarsIntroduction of hydroxyl groupsCarbohydrate-derived starting materials, Dihydroxylation reagents
4-Substituted 2,8-Diazaspiro[4.5]decan-1-onesIntramolecular cyclizationProtected 4-piperidones, Functionalized side chains

Generation of Pyrido[3,4-d]pyrimidine (B3350098) and Naphthyridine Derivatives

The 2,8-diazaspiro[4.5]decane framework serves as a valuable precursor for the synthesis of complex heterocyclic systems, including those containing pyrido[3,4-d]pyrimidine and naphthyridine moieties. These fused heterocyclic compounds are of significant interest due to their presence in a wide array of biologically active molecules. A recent patent discloses the synthesis of compounds where the 2,8-diazaspiro[4.5]decane unit is directly linked to these heterocycles, positioning them as potent inhibitors of LATS1/2 kinases. wipo.int

The general synthetic strategy involves the nucleophilic substitution reaction between a halogenated pyridopyrimidine or naphthyridine and the secondary amine of the 2,8-diazaspiro[4.5]decane scaffold. For instance, a chloro-substituted pyridopyrimidine can be reacted with 2,8-diazaspiro[4.5]decane, often in the presence of a base, to yield the corresponding N-substituted derivative.

Table 1: Examples of 2,8-Diazaspiro[4.5]decane-based Heterocycles

Base Scaffold Attached Heterocycle Resulting Compound Class
2,8-Diazaspiro[4.5]decane Pyrido[3,4-d]pyrimidine (Pyrido[3,4-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane wipo.int
2,8-Diazaspiro[4.5]decane 2,6-Naphthyridine (2,6-Naphthyridin-1-yl)-2,8-diazaspiro[4.5]decane wipo.int

Incorporation as Linkers in Complex Molecular Architectures

The conformational rigidity and the presence of two distinct nitrogen atoms make the 2,8-diazaspiro[4.5]decane scaffold an ideal linker for connecting different pharmacophores in the design of complex bioactive molecules. This approach has been successfully employed in the development of potent enzyme inhibitors.

Research has identified trisubstituted urea derivatives based on the 2,8-diazaspiro[4.5]decane structure as highly potent inhibitors of soluble epoxide hydrolase (sEH), which are being investigated as orally active agents for treating hypertension. rsc.orgwhiterose.ac.uk In these molecules, the spirocyclic core acts as a central scaffold to orient the urea functionality and other substituents for optimal binding within the enzyme's active site. rsc.orgwhiterose.ac.uk

Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, which is implicated in various inflammatory diseases. clockss.orgresearchgate.net A virtual screening campaign followed by chemical synthesis led to the discovery of compounds where the spiro-lactam core was crucial for the inhibitory activity. clockss.orgresearchgate.net

Synthesis of Dicarboxylate Derivatives

The synthesis of dicarboxylate derivatives of 2,8-diazaspiro[4.5]decane, such as diethyl 2,8-diazaspiro[4.5]decane-2,8-diacetate, can be achieved through standard N-alkylation procedures. This involves the reaction of the parent 2,8-diazaspiro[4.5]decane with two equivalents of an alkyl haloacetate, such as ethyl bromoacetate. The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate or diisopropylethylamine (DIPEA), in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base neutralizes the hydrohalic acid formed during the reaction, driving the dialkylation to completion. These dicarboxylate derivatives can serve as versatile intermediates for further elaboration, for example, through hydrolysis to the corresponding diacids or conversion into amides.

Key Reaction Methodologies and Reaction Optimization

The construction of the 2,8-diazaspiro[4.5]decane ring system itself relies on several key chemical transformations. The optimization of these reactions is crucial for achieving high yields and purity.

Michael Addition-Based Approaches

A highly effective method for the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives utilizes a Michael addition as the key bond-forming step. eresearchco.com This approach involves the conjugate addition of an enolate derived from a protected piperidine precursor to a nitroalkene. eresearchco.com

In a specific example, the lithium enolate of N-benzyl-4-piperidone-3-carboxylate ethyl ester is generated using a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -40 to -60 °C). This enolate is then quenched with a trans-β-nitrostyrene derivative. This reaction creates the crucial carbon-carbon bond that sets up the spirocyclic center. The Michael addition product is obtained in high yield after an aqueous workup. eresearchco.com

Table 2: Key Steps in Michael Addition-Based Synthesis

Step Reactants Reagents/Conditions Product Yield

Hydrogenolysis Procedures

Following the Michael addition, a reductive cyclization sequence is employed, which critically involves a hydrogenolysis step. The nitro group in the Michael adduct is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ester to form the γ-lactam of the pyrrolidine ring. eresearchco.com

The reduction is most effectively carried out using Raney-Nickel (Ra-Ni) as a catalyst under a hydrogen atmosphere (15 bar). eresearchco.com The reaction is typically performed in ethanol (B145695) at an elevated temperature (55 °C). While the reaction can be driven to form the final spiro-lactam directly, a more efficient two-step procedure involves isolating the crude amine after hydrogenolysis and then promoting the cyclization by heating in a solvent like toluene. This method avoids complex chromatographic separation of side products. The final step to obtain the core 2,8-diazaspiro[4.5]decane-1-one involves the hydrogenolytic removal of the N-benzyl protecting group, typically using a palladium on carbon (Pd/C) catalyst. eresearchco.com

Corey-Link Reaction in Spirocycle Construction

The Corey-Link reaction is a specific transformation used to convert a 1,1,1-trichloro-2-keto structure into a 2-aminocarboxylic acid and is not the method used for constructing the dione (B5365651) derivatives of the 2,8-diazaspiro[4.5]decane system (spirosuccinimides). digitallibrary.co.in

The synthesis of the related 1,3-diazaspiro[4.5]decane-2,4-dione (a spirosuccinimide or hydantoin (B18101) derivative) is more accurately achieved through condensation reactions. A common method involves the Bucherer-Bergs reaction or similar multicomponent reactions. For instance, a patent describes the synthesis of 8-azaspiro[4.5]decane-7,9-dione by the direct reaction of 1,1-cyclopentanedicarboxylic acid with urea at high temperatures (150-200 °C). google.com Another patent details the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione starting from urea and diethyl oxalate (B1200264) to form a precursor which then reacts with other components. google.com These methods highlight that condensation chemistry, rather than the Corey-Link reaction, is the appropriate strategy for building the spirosuccinimide moiety within this spirocyclic framework.

Schmidt-Boyer Rearrangement for Ring System Formation

The Schmidt reaction and its intramolecular variant represent a powerful method for the synthesis of nitrogen-containing heterocycles, particularly lactams, from ketones or carboxylic acids. wikipedia.orgchimia.ch The reaction typically involves the acid-catalyzed reaction of a carbonyl compound with hydrazoic acid or an alkyl azide, proceeding through a rearrangement with the expulsion of nitrogen gas. wikipedia.org

In the context of spirocyclic systems, an intramolecular Schmidt reaction using an azido-ketone intermediate is a viable strategy for constructing the lactam portion of a precursor to the 2,8-diazaspiro[4.5]decane core. nih.govnih.gov The general mechanism for the reaction of a ketone begins with the formation of an azidohydrin intermediate upon reaction with the azide. Subsequent elimination of water leads to an iminodiazonium ion, which undergoes a rearrangement where an alkyl group migrates from carbon to nitrogen, ultimately yielding a lactam after hydrolysis. wikipedia.org This strategy has been successfully applied to the synthesis of complex fused and bridged ring systems, such as the indolizidine skeleton, demonstrating its utility in forming nitrogen-containing bicyclic structures. nih.gov A plausible retrosynthetic approach for a 2,8-diazaspiro[4.5]decan-1-one precursor would involve an intramolecular Schmidt cyclization of a key azido-ketone intermediate, as outlined in the scheme below.

Plausible Schmidt Reaction Route to a Spiro-Lactam Precursor

Step Reactant Reagents & Conditions Product
1 Substituted β-ketoester 1. Alkylation with azido-alkyl halide 2. Decarboxylation Azido-ketone intermediate

Regiospecific Reduction Techniques

Once the spiro-lactam precursor, such as a 2,8-diazaspiro[4.5]decan-1-one derivative, is formed, regiospecific reduction is required to yield the final saturated diazaspiroalkane. The primary transformation is the reduction of the amide (lactam) functionality to an amine. This reduction must be performed without affecting other functional groups that may be present on the molecule, such as protecting groups on the second nitrogen atom.

A straightforward and scalable synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one has been reported, which involves two critical hydrogenation steps. researchgate.net The final step to access the core amine after deprotection often involves high-pressure hydrogenation. For instance, the removal of an N-benzyl protecting group and concurrent reduction of other functionalities can be challenging. On a larger scale, standard hydrogenolysis conditions (e.g., Pd/C, H₂ balloon) can result in poor recovery. researchgate.net Optimized conditions, such as using Raney Nickel at elevated hydrogen pressure (60 bar) and temperature (55 °C) in ethanol, have been found to be effective for these transformations on a multi-gram scale. researchgate.net

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also commonly employed for the complete reduction of the lactam carbonyl group to a methylene (B1212753) group, thereby converting the 2,8-diazaspiro[4.5]decan-1-one scaffold to the 2,8-diazaspiro[4.5]decane system. The choice of reducing agent and conditions is critical to ensure the desired regioselectivity and to avoid undesired side reactions.

Stereoselective Synthesis and Enantiomeric Resolution

The spiro-carbon of the 2,8-diazaspiro[4.5]decane system is a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation and the stereocontrolled synthesis of single enantiomers a critical aspect of their chemistry. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral HPLC is a primary technique for the analytical and preparative separation of enantiomers. rsc.org The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatographic column. This is most commonly accomplished using a chiral stationary phase (CSP). rsc.orgsigmaaldrich.com

For the 2,8-diazaspiro[4.5]decane class of compounds, the separation of enantiomers of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives has been successfully achieved using normal phase chiral HPLC. researchgate.net Polysaccharide-based CSPs, such as those with dimethylphenyl carbamate-derivatized cellulose, are particularly effective. sigmaaldrich.com These columns provide π-π and hydrogen bonding interaction sites that facilitate chiral recognition.

The development of a successful chiral separation method involves screening various CSPs and mobile phase systems. A typical screening protocol might evaluate different modes, including normal phase, reversed phase, and polar organic modes, to find the optimal conditions for resolution. sigmaaldrich.com

Table of Typical Chiral HPLC Parameters for Spiro-Lactam Separation

Parameter Description
Stationary Phase Chiral Stationary Phase (CSP), e.g., Astec® Cellulose DMP
Mobile Phase Normal Phase: Hexane/Isopropanol mixture
Reversed Phase: Acetonitrile/Water or Methanol/Water with additives
Polar Organic: Pure alcohol (e.g., Methanol, Ethanol)
Detector UV (e.g., at 220 nm and 254 nm)
Flow Rate Typically 0.5 - 1.0 mL/min for analytical scale

| Temperature | Ambient or controlled (e.g., 25 °C) |

Control of Stereochemistry in 2,8-Diazaspiro[4.5]decane Derivative Synthesis

Achieving stereocontrol in the synthesis of a specific enantiomer of this compound can be approached through several asymmetric synthesis strategies. numberanalytics.comwordpress.com

One major approach is the use of chiral auxiliaries . numberanalytics.comyoutube.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. It directs the stereochemical course of a reaction to produce a diastereomeric intermediate, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. wordpress.com Evans' oxazolidinones and Oppolzer's camphorsultam are examples of widely used chiral auxiliaries. numberanalytics.com

Another strategy is chiral pool synthesis , which utilizes readily available, enantiomerically pure natural products like amino acids or sugars as the starting material. wordpress.com The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Furthermore, catalytic asymmetric synthesis employs a chiral catalyst to create the desired stereocenter. This method is highly efficient as only a small amount of the chiral catalyst is needed. numberanalytics.com The stereoselective construction of the broader spiro[4.5]decane scaffold has been demonstrated using various methods, including samarium(II) iodide-promoted tandem cyclizations and Claisen rearrangements, which can yield products with high diastereoselectivity. acs.orgtandfonline.com These established methods for creating spirocyclic stereocenters provide a strong foundation for developing a stereoselective synthesis of 2,8-diazaspiro[4.5]decane derivatives.

Scale-Up Considerations and Efficiency in Synthetic Routes

The transition from a laboratory-scale synthesis to a large-scale, efficient process presents significant challenges that must be addressed to ensure reproducibility, safety, and economic viability. A report on the scalable synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one highlights several key considerations. researchgate.net

A critical step in the reported synthesis was the deprotection of a benzyl (B1604629) group via hydrogenation. While this reaction proceeded smoothly on a small (100 mg) scale using a standard palladium on carbon catalyst under a hydrogen balloon, attempts to scale up the reaction to over 20 grams resulted in unacceptably low recoveries of less than 50%. researchgate.net This issue is common in process chemistry, where mass and heat transfer limitations can dramatically affect reaction outcomes.

To overcome this, an investigation into alternative hydrogenolysis methods was necessary. The optimized, scalable solution involved a change in both catalyst and reaction conditions. The most effective method utilized Raney Nickel as the catalyst in ethanol at an elevated temperature of 55 °C and a high hydrogen pressure of 60 bar. researchgate.net The addition of a small amount of anhydrous dichloromethane (B109758) was also found to be beneficial, presumably to generate anhydrous HCl in situ, which facilitates the reaction. These optimized conditions allowed for the routine isolation of the desired product in good to excellent yields on a large scale. researchgate.net This example underscores the importance of rigorous process optimization, including the screening of catalysts, solvents, temperature, and pressure, to develop an efficient and robust synthetic route suitable for large-scale production.

Structure Activity Relationship Sar Studies of 2,8 Diazaspiro 4.5 Decane Derivatives

Positional and Substituent Effects on Ligand-Receptor Interactions

The biological activity of 2,8-diazaspiro[4.5]decane derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. Research has shown that modifications at the N-2 and N-8 positions, as well as on the decane (B31447) ring system, can dramatically alter potency and selectivity for various biological targets.

For instance, in the development of T-type calcium channel antagonists, it was found that a suitably substituted 2,8-diazaspiro[4.5]decan-1-one could effectively mimic a known pharmacophore model for these channels. nih.gov Similarly, the introduction of specific urea-based substituents onto the 2,8-diazaspiro[4.5]decane framework led to the discovery of highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. researchgate.netnih.gov Docking studies revealed that these substituents interact with key residues in the enzyme's active site. researchgate.netnih.gov

In the pursuit of selective α1d-adrenergic receptor (AR) antagonists, researchers synthesized fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione. These studies demonstrated that specific substitution patterns are crucial for achieving high affinity and selectivity for the α1d-AR subtype over other G-protein-coupled receptors. nih.gov Further investigations into 2,8-diazaspiro[4.5]decan-1-one derivatives have yielded potent dual inhibitors of TYK2/JAK1 kinases and inhibitors of RIPK1 kinase, highlighting the scaffold's versatility in targeting inflammatory pathways. nih.govnih.gov Systematic exploration of substituents on this scaffold was key to identifying compounds with high potency and selectivity. nih.govfigshare.com

Pharmacophore Identification and Molecular Determinants for Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For 2,8-diazaspiro[4.5]decane derivatives, several pharmacophore models have been proposed depending on the target.

In the case of T-type calcium channel antagonists, a five-feature pharmacophore model was successfully approximated by the 2,8-diazaspiro[4.5]decan-1-one scaffold. nih.gov For glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) antagonists, the presence of appropriate acidic and basic pharmacophores on the spiro template was crucial for achieving potent inhibitory activity. nih.gov

Molecular docking and dynamics simulations have been instrumental in identifying the key molecular determinants for activity. For example, in the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ-opioid receptor (DOR) agonists, modeling studies showed that an H-bond interaction with the D128(3.32) residue and hydrophobic interactions with W284(6.58) in the receptor's binding pocket were critical for agonist binding and receptor activation. nih.gov These findings underscore the importance of specific amino acid residues in the receptor as determinants of ligand affinity and efficacy.

Conformational Analysis and its Influence on Biological Efficacy

The three-dimensional conformation of a molecule is a critical factor governing its ability to bind to a biological target. The rigid nature of the 2,8-diazaspiro[4.5]decane scaffold helps to pre-organize substituents into favorable conformations for receptor binding, reducing the entropic penalty upon binding.

Docking studies on 2,8-diazaspiro[4.5]decane-based sEH inhibitors revealed that steric hindrance around certain amino acid residues, such as Phe406 in murine sEH, could be overcome by specific substitutions, leading to improved inhibitory activity. researchgate.netnih.gov This highlights how subtle changes in substituent conformation can significantly impact biological efficacy.

Bioisosteric Replacements within the 2,8-Diazaspiro[4.5]decane Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used technique in drug design to improve potency, selectivity, or pharmacokinetic properties. This approach has been successfully applied to the 2,8-diazaspiro[4.5]decane scaffold.

A notable example is the development of inhibitors for L-cystine crystallization in the treatment of cystinuria. In this work, the 1,8-diazaspiro[4.5]decane moiety was used as a bioisosteric replacement for N-methylpiperazine groups, resulting in a compound that was approximately twice as potent at inhibiting L-cystine crystallization. acs.org

In another study focusing on sEH inhibitors, the replacement of a trifluoromethyl group with a trifluoromethoxy group on a related scaffold was performed to avoid steric clashes within the enzyme's binding site, which led to enhanced inhibitory activity against the murine enzyme. researchgate.netnih.gov These examples demonstrate that rational bioisosteric replacements can lead to significant improvements in the biological profile of 2,8-diazaspiro[4.5]decane derivatives.

Comprehensive Analysis of Analogues and Their Structure-Activity Profiles

The extensive research into 2,8-diazaspiro[4.5]decane derivatives has generated a wealth of SAR data across multiple biological targets. By systematically modifying the core scaffold and its substituents, researchers have been able to fine-tune the pharmacological properties of these compounds.

The following interactive table summarizes the structure-activity profiles of selected 2,8-diazaspiro[4.5]decane analogues, showcasing the diversity of targets and the potency achieved through chemical modification.

Compound ClassTargetKey Structural FeaturesRepresentative Activity (IC₅₀)Reference
2,8-Diazaspiro[4.5]decan-1-onesT-type calcium channelsSubstituted decanone corePotent inhibition nih.gov
2,8-Diazaspiro[4.5]decane-based ureasSoluble Epoxide Hydrolase (sEH)Trisubstituted urea (B33335) moietyPotent inhibition researchgate.netnih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1 KinasesSpirocyclic scaffold with specific substitutions6 nM (TYK2), 37 nM (JAK1) for compound 48 nih.govfigshare.com
2,8-Diazaspiro[4.5]decan-1-one derivativesRIPK1 KinaseBenzoyl and benzyl (B1604629) substitutions92 nM for compound 41 nih.gov
2,8-Diazaspiro[4.5]decanesGlycoprotein IIb-IIIaAcidic and basic pharmacophores4 nM (ELISA) for compound 23 nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesChitin (B13524) SynthaseVarious substitutions on the core0.12 mM for compound 4j nih.gov

This comprehensive analysis underscores the remarkable versatility of the 2,8-diazaspiro[4.5]decane scaffold. The ability to modulate its biological activity through targeted chemical modifications has established it as a privileged structure in medicinal chemistry, with ongoing research continuing to unlock its full therapeutic potential.

Biological Activities and Mechanistic Investigations Excluding Clinical Human Trial Data

Modulation of Cholinergic Systems

Muscarinic Receptor Agonism, Including M1 Receptor Selectivity

There is no specific information available in the reviewed scientific literature detailing the muscarinic receptor agonism or M1 receptor selectivity of 8-Ethyl-2,8-diazaspiro[4.5]decane. Research has been published on related structures, such as 1-oxa-8-azaspiro[4.5]decanes, which have been assessed as M1 muscarinic agonists. For instance, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one have been found to display a preferential affinity for M1 receptors over M2 receptors. nih.gov However, these are structurally distinct from this compound, and therefore, their activities cannot be directly attributed to the subject compound.

In Vitro Receptor Binding Assays as Cholinergic Agents

No data from in vitro receptor binding assays for this compound as a cholinergic agent have been reported in the available literature. Such assays are crucial for determining the affinity and selectivity of a compound for different receptor subtypes, but this information is not currently available for this compound.

Evaluation in Animal Models of Cognitive Function

There are no published studies on the evaluation of this compound in animal models of cognitive function. Consequently, its potential effects on learning, memory, or the reversal of cognitive deficits induced by agents like scopolamine have not been characterized.

Enzyme Inhibition Profiles

The inhibitory activity of this compound against specific enzymes has been explored in the context of its broader chemical class.

Soluble Epoxide Hydrolase (sEH) Inhibition

The 2,8-diazaspiro[4.5]decane scaffold has been identified as a core component in the development of highly potent soluble epoxide hydrolase (sEH) inhibitors. nih.govresearchgate.net Research has led to the identification of 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives as effective agents for potential therapeutic use, such as in treating hypertension. nih.govresearchgate.net Docking studies with human and murine sEH crystal structures have guided the design of these inhibitors. nih.govresearchgate.net While this research establishes the utility of the core spirocyclic diamine structure for sEH inhibition, specific inhibitory data (e.g., IC₅₀ values) for the 8-Ethyl substituted variant are not explicitly detailed in the reviewed abstracts.

Interactive Data Table: sEH Inhibition by 2,8-diazaspiro[4.5]decane Derivatives

Compound ClassTarget EnzymeFinding
2,8-diazaspiro[4.5]decane-based trisubstituted ureasSoluble Epoxide Hydrolase (sEH)Identified as highly potent sEH inhibitors. nih.govresearchgate.net
Specific 8-Ethyl derivativeSoluble Epoxide Hydrolase (sEH)No specific inhibitory data available in reviewed literature.

Glycosidase Inhibitory Activity

Based on a review of available scientific literature, there is no information regarding the glycosidase inhibitory activity of this compound.

An Article on the Biological and Receptor-Related Activities of this compound Derivatives

This article explores the specific biological activities and receptor antagonist properties of compounds containing the 2,8-diazaspiro[4.5]decane core structure. The focus remains strictly on the mechanistic actions and inhibitory properties as detailed in preclinical research.

Glycosidase Inhibition

Scientific literature did not yield specific data regarding the inhibitory activity of this compound or its derivatives on the following enzymes:

Tryptophan Hydroxylase Inhibition

No research findings were identified that specifically link this compound or its derivatives to the inhibition of Tryptophan Hydroxylase.

Dual TYK2/JAK1 Inhibition

Research into a series of 2,8-diazaspiro[4.5]decan-1-one derivatives has identified a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Systematic exploration of the structure-activity relationship led to the discovery of a superior derivative, compound 48, which demonstrated excellent potency against TYK2 and JAK1 kinases.

This compound exhibited more than 23-fold selectivity for TYK2/JAK1 over the related JAK2 kinase. The anti-inflammatory effects of this compound were found to be mediated by the regulation of genes under the control of TYK2/JAK1 and by influencing the formation of Th1, Th2, and Th17 cells.

Inhibitory Activity of a 2,8-diazaspiro[4.5]decan-1-one Derivative (Compound 48)
Enzyme TargetIC₅₀ Value (nM)
TYK26
JAK137

Receptor Antagonist Properties

Glycoprotein (B1211001) IIb-IIIa Antagonism

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been investigated for their potential as orally active Glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists. nih.govtib.euacs.org These investigations utilized the spirocyclic scaffold as a template to develop analogues with potent inhibitory activity. nih.govacs.org

One such analogue, the biologically active form identified as compound 23 (CT50728), demonstrated significant inhibition of platelet aggregation. nih.govtib.eu Its inhibitory concentration (IC₅₀) was measured in various environments, showing high potency in a solid-phase competition binding assay. nih.govtib.eu

Inhibitory Activity of Compound 23 (CT50728) on Platelet Aggregation
Assay ConditionIC₅₀ Value (nM)
Platelet Rich Plasma (citrate buffer)53
PPACK Anticoagulated Platelet Rich Plasma110
Solid-Phase GPIIb-IIIa Competition Binding Assay (ELISA)4

Tachykinin NK2 Receptor Affinity of Related Spirocyclic Structures

Tachykinin NK2 receptors are G-protein coupled receptors that are primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. guidetopharmacology.org They are involved in mediating smooth muscle contraction and relaxation, vasodilation, and immune system activation. guidetopharmacology.org The endogenous ligand with the highest affinity for the NK2 receptor is neurokinin A (NKA). guidetopharmacology.org Due to their physiological roles, NK2 receptors have been investigated as targets for various therapeutic areas. The rational design of antagonists for this receptor has been a subject of research to explore their potential in treating diseases characterized by smooth muscle hyperactivity. nih.gov However, current research literature does not provide specific data on the binding affinity of this compound or its closely related spirocyclic structures for the tachykinin NK2 receptor.

Anti-Crystallization Activities

Cystinuria is a rare genetic disorder that impairs the reabsorption of l-cystine in the renal proximal tubule. nih.govnih.gov This leads to high concentrations of l-cystine in the urine, resulting in crystallization and the formation of painful and recurrent kidney stones. nih.govnih.gov A promising therapeutic strategy involves the inhibition of this crystallization process.

L-Cystine Crystallization Inhibition

Research into novel inhibitors of l-cystine crystallization has identified derivatives of the diazaspiro[4.5]decane scaffold as highly promising candidates. Specifically, the compound 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), known as LH1753, was developed through a structure-activity relationship study of a precursor molecule, l-cystine bis(N′-methylpiperazide) (LH708). nih.gov In this new candidate, the 1,8-diazaspiro[4.5]decane moiety serves as a bioisosteric replacement for the N-methylpiperazine terminal groups of LH708. nih.govacs.org This structural modification was found to significantly enhance the molecule's ability to inhibit l-cystine crystallization. nih.govacs.org Atomic Force Microscopy (AFM) studies suggest that this inhibition is achieved, at least in part, by impeding the growth of l-cystine crystals. nih.gov

In Vitro Crystallization Inhibition Assays

The potency of compounds containing the 1,8-diazaspiro[4.5]decane moiety has been quantified through in vitro crystallization inhibition assays. In these tests, LH1753 demonstrated markedly superior activity compared to other known inhibitors. nih.gov It was found to be approximately 120 times more potent than l-cystine dimethyl ester (CDME) and about 2 times more potent than its parent compound, LH708, in inhibiting l-cystine crystallization. nih.govnih.govacs.org

Below is a data table summarizing the relative potency of these inhibitors.

Compound NameBase StructureRelative Potency vs. CDMERelative Potency vs. LH708
LH1753 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)~120x more potent~2x more potent
LH708 l-cystine bis(N′-methylpiperazide)~60x more potent1x (Reference)
CDME l-cystine dimethyl ester1x (Reference)~0.017x as potent

Preclinical Efficacy in Animal Models of Cystinuria

The therapeutic potential of LH1753 was further evaluated in a preclinical animal model of cystinuria. nih.gov The Slc3a1-knockout mouse is a genetically engineered model that mimics the pathophysiology of human cystinuria, characterized by the formation of cystine stones. nih.govnih.gov In this model, LH1753 demonstrated good oral bioavailability and significant in vivo efficacy. nih.govnih.govacs.org Administration of the compound was effective in preventing the formation of l-cystine stones, supporting the viability of this diazaspiro[4.5]decane-containing compound as a potential treatment for cystinuria. nih.govresearchgate.net

Antifungal Activity

In addition to their anti-crystallization properties, derivatives of the diazaspiro[4.5]decane scaffold have been investigated for their potential as antimicrobial agents. Research has focused on their ability to act as inhibitors of chitin (B13524) synthase, an enzyme crucial for the integrity of fungal cell walls. researchgate.netnih.gov

Activity Against Pathogenic Candida Strains

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to screen for antifungal activity against pathogenic fungal strains, including Candida albicans. nih.gov The biological assays revealed that several of these compounds exhibited moderate to excellent potency. nih.gov Notably, one derivative, compound 4d, displayed excellent activity against C. albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L. nih.gov This potency was superior to that of the established antifungal drug fluconazole (MIC of 0.104 mmol/L) and polyoxin B (MIC of 0.129 mmol/L). nih.gov These findings indicate that the 2,8-diazaspiro[4.5]decan-1-one structure serves as a promising scaffold for developing novel antifungal agents that selectively target pathogenic fungi. nih.gov

Efficacy Against Multidrug-Resistant Candida auris

Currently, there is no publicly available scientific literature detailing the efficacy of the specific compound this compound against multidrug-resistant Candida auris. However, research into related diazaspiro[4.5]decane structures has shown promising antifungal potential. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their antifungal activities in vitro. nih.gov While this study did not include Candida auris, it did demonstrate notable activity against other pathogenic fungi, indicating that the diazaspiro[4.5]decane scaffold could be a promising starting point for the development of novel antifungal agents.

One derivative, compound 4d , exhibited excellent activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was superior to the commonly used antifungal drug fluconazole (0.104 mmol/L). nih.gov Additionally, compounds 4j and 4r showed significant potency in inhibiting the growth of Aspergillus fumigatus, with a MIC value of 0.08 mmol/L. nih.gov These compounds are believed to exert their antifungal effects by acting as potential inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall synthesis. nih.gov

In Vitro Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
CompoundFungal StrainMIC (mmol/L)Reference Compound (MIC mmol/L)
4dC. albicans (ATCC 90023)0.04Fluconazole (0.104)
4jA. fumigatus0.08-
4rA. fumigatus0.08-

Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov

Broader Pharmacological Potential of Azaspirodecane Derivatives (General Scaffold Relevance)

The azaspirodecane scaffold is a versatile chemical structure that has been explored for a wide range of pharmacological activities.

Anti-Inflammatory Effects in Preclinical Models

Derivatives of the azaspirodecane scaffold, known as azaspiranes, have been evaluated for their ability to modulate acute inflammatory responses in preclinical models. nih.gov In studies using mouse models of skin inflammation induced by arachidonic acid (AA) and phorbol myristate acetate (PMA), the azaspiranes SK&F 106615 and SK&F 106610 demonstrated a significant reduction in inflammation. nih.gov These compounds were found to have potent anti-inflammatory and immunomodulatory activities. nih.gov Further research into 6-aryl-9-substituted-6,9-diazaspiro- researchgate.netresearchgate.netdecane-8,10-diones has also shown anti-inflammatory, as well as analgesic, activities in mice. researchgate.net

Anticonvulsant Properties in Preclinical Models

The anticonvulsant properties of azaspirodecane derivatives have been investigated in various preclinical models. A study on new N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione described their evaluation in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively. researchgate.net The research found that the anticonvulsant activity was dependent on the chemical structure, including the substituents on the aryl moiety and the nature of the cycloalkyl system. researchgate.net

Anticonvulsant Activity of 2-Azaspiro[4.5]decane-1,3-dione Derivatives
CompoundTest ModelObserved Activity
N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione [VIII]scPTZInhibited seizures
N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione [XIV]scPTZInhibited seizures

Data from a study on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione. researchgate.net

Antiviral Applications in Research Contexts

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile chemical structure for antiviral drug development. nih.gov A series of derivatives based on this scaffold were synthesized and evaluated for their antiviral activity against human coronavirus 229E. nih.gov Several compounds were found to inhibit the replication of this virus. nih.gov The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n), had an EC50 value of 5.5 µM. nih.gov Interestingly, this same scaffold is also present in a class of influenza virus fusion inhibitors, highlighting its broad potential in antiviral research. nih.gov

Preclinical Anticancer Research

The anticancer potential of azaspirodecane derivatives has been explored in preclinical studies. New derivatives of 1-thia-4-azaspiro[4.5]decane, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, were synthesized and showed moderate to high inhibition activities against human liver, prostate, and colorectal carcinoma cell lines. researchgate.net Another study focused on novel 1-Oxa-4-azaspironenone derivatives, which also demonstrated moderate to potent activity against human lung cancer, breast cancer, and cervical cancer cell lines. nih.gov For instance, compound 6d showed a strong effect on the A549 lung cancer cell line with an IC50 of 0.26 μM, while compound 8d was highly cytotoxic to the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 μM. nih.gov

Potential for Tissue Regeneration via LATS1/2 Inhibition Pathways

The Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are key components of the Hippo signaling pathway, which plays a crucial role in regulating organ size and tissue regeneration. nih.govnih.govmdpi.com Inhibition of LATS1/2 kinases can promote cell proliferation and is considered a promising strategy for therapeutic intervention in tissue repair and regeneration. nih.govnih.govresearchgate.net Pharmacological targeting of LATS1/2 has been shown to augment tissue repair in preclinical models of liver and intestinal injury. nih.gov

However, there is currently no published research directly linking azaspirodecane derivatives to the inhibition of LATS1/2 kinases for the purpose of tissue regeneration. While the inhibition of the LATS1/2 pathway is an active area of research for regenerative medicine, the involvement of the azaspirodecane scaffold in this specific mechanistic pathway has not been reported in the available scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Ethyl-2,8-diazaspiro[4.5]decane, docking simulations are employed to understand its binding affinity and mode of interaction with various biological targets. For instance, derivatives of the 2,8-diazaspiro[4.5]decane core have been investigated as inhibitors of various kinases and other enzymes. These studies typically involve preparing a 3D model of the target protein and virtually screening the ligand against its binding site. The results are often scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to rationalize the binding mode. While specific docking studies solely on this compound are not extensively documented in publicly available literature, the principles from studies on related analogs are directly applicable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for chemical computations due to its balance of accuracy and computational cost.

GIAO Calculations for Structural and Stereochemical Elucidation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. By performing GIAO calculations at the DFT level of theory, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound. Discrepancies between the calculated and experimental shifts can provide insights into subtle structural features or the presence of different conformers in solution.

In Silico Drug-Target Profiling

In silico drug-target profiling, also known as reverse docking or target fishing, is a computational strategy used to identify the potential biological targets of a small molecule. For this compound, this would involve screening the compound against a large panel of known protein structures. By predicting the binding affinity of the molecule to each of these potential targets, it is possible to generate a ranked list of proteins that are most likely to interact with the compound. This approach can help in identifying novel therapeutic applications for the molecule or in understanding its potential off-target effects.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The nitrogen atoms in the 2,8-diazaspiro[4.5]decane scaffold can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. Understanding the intermolecular interactions, particularly hydrogen bonding, is crucial for predicting how this compound will interact with its biological targets and its behavior in different solvent environments. Computational methods can be used to model and visualize these interactions, providing detailed information on the geometry and strength of the hydrogen bonds formed. For example, studies on similar spiro[4.5]decane derivatives have highlighted the importance of hydrogen bonding in the formation of stable dimers in the solid state. researchgate.net

Future Research Directions and Potential Therapeutic Applications of the 2,8 Diazaspiro 4.5 Decane Scaffold

Rational Design and Synthesis of Next-Generation Therapeutic Candidates

Rational drug design, a process that involves creating molecules specifically to bind to a biological target, is pivotal for advancing the therapeutic applications of the 2,8-diazaspiro[4.5]decane scaffold. azolifesciences.com This approach moves beyond traditional, often inefficient, screening of thousands of compounds. azolifesciences.com By understanding the three-dimensional structure of a target protein or nucleic acid, scientists can design drugs that specifically interact with it, enhancing efficacy and reducing off-target effects. azolifesciences.com

Future efforts will focus on leveraging computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of new derivatives. For instance, docking studies have been used to understand how 2,8-diazaspiro[4.5]decane-based inhibitors interact with enzymes like soluble epoxide hydrolase (sEH), revealing key interactions and areas for structural modification to improve potency. researchgate.net Systematic modifications of the scaffold, such as those performed on related 1-oxa-8-azaspiro[4.5]decanes to develop M1 muscarinic agonists, demonstrate the power of rational design to create compounds with improved receptor affinity and selectivity. nih.gov

By applying these principles, researchers can synthesize libraries of novel 2,8-diazaspiro[4.5]decane derivatives. This involves strategic modifications, such as altering substituents on the nitrogen atoms or the core ring structure, to optimize interactions with specific biological targets and enhance pharmacokinetic properties. tib.euacs.org

Exploration of Novel Biological Targets Amenable to Spirocyclic Modulation

The inherent three-dimensionality and structural rigidity of spirocyclic compounds like those based on the 2,8-diazaspiro[4.5]decane scaffold make them ideal for interacting with a wide range of biological targets. researchgate.netnih.govresearchgate.net Research has already identified several promising targets for this class of compounds.

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been developed as:

Glycoprotein (B1211001) IIb-IIIa Antagonists: These compounds inhibit platelet aggregation and are promising for treating arterial occlusive disorders. tib.euacs.org

RIPK1 Kinase Inhibitors: By inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), these molecules can block necroptosis, a form of programmed cell death involved in various inflammatory diseases. nih.gov

TYK2/JAK1 Inhibitors: Dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) have shown potent anti-inflammatory effects, suggesting their use in treating conditions like inflammatory bowel disease. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibitors: These agents are being explored as treatments for hypertension by preventing the metabolism of vasodilatory compounds. researchgate.net

Alpha-Adrenergic Blockers: Certain derivatives have been shown to act as alpha-adrenergic blockers, which can lower blood pressure. nih.gov

Future research will aim to expand this target landscape. The unique structure of spirocycles allows them to engage targets that may be challenging for more flexible molecules. researchgate.net Systematic screening and computational analysis will be crucial in identifying new pharmaceutically relevant targets, including G protein-coupled receptors (GPCRs) and various enzymes where the spirocyclic core can serve as a "privileged substructure." nih.gov

Compound Series Biological Target Potential Therapeutic Application
2,8-Diazaspiro[4.5]decane derivativesGlycoprotein IIb-IIIaArterial occlusive disorders tib.euacs.org
2,8-Diazaspiro[4.5]decan-1-one derivativesRIPK1 KinaseInflammatory diseases nih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1 KinasesInflammatory bowel disease nih.gov
2,8-Diazaspiro[4.5]decane-based ureasSoluble Epoxide Hydrolase (sEH)Hypertension researchgate.net
1-Oxa-3,8-diazaspiro[4.5]decan-2-onesAlpha-adrenergic receptorsHypertension nih.gov

Development of Advanced and Sustainable Synthetic Methodologies for the Scaffold

The advancement of therapeutic agents based on the 2,8-diazaspiro[4.5]decane scaffold is contingent on the development of efficient and sustainable synthetic methods. Traditional chemical synthesis often relies on harsh reagents and generates significant waste. mdpi.com Green chemistry principles aim to mitigate this environmental impact by minimizing energy consumption, using safer solvents, and reducing waste generation. mdpi.comrsc.org

Future research in this area will focus on creating more streamlined and environmentally friendly synthetic routes. This includes developing one-pot reactions and multicomponent reactions that can build the complex spirocyclic core with high efficiency. researchgate.net For example, simple and cost-effective multi-step syntheses have been developed for related spiro hydantoins, yielding pure products without the need for extensive purification. mdpi.com Researchers are also exploring novel and straightforward syntheses for 2,8-diazaspiro[4.5]decan-1-one derivatives, which can be scaled up efficiently. researchgate.net The adoption of such methodologies will be crucial for the large-scale production of these compounds for further preclinical and clinical evaluation.

Applications in Chemical Biology, Probe Development, and Mechanistic Elucidation

Chemical probes are essential tools for investigating complex biological processes within the native cellular environment. mskcc.orgpitt.edu By designing and synthesizing derivatives of the 2,8-diazaspiro[4.5]decane scaffold that are tagged with fluorescent labels or biotin, researchers can create powerful probes. These tools can be used to visualize the distribution of a target protein within a cell, identify new binding partners, and elucidate the mechanism of action of a drug candidate. mskcc.org

For instance, a radiolabeled version of a related 1-oxa-8-azaspiro[4.5]decane derivative was developed to serve as a potential imaging agent for sigma-1 receptors in the brain using Positron Emission Tomography (PET). nih.gov Similarly, developing probes from the 2,8-diazaspiro[4.5]decane scaffold can help validate new biological targets and understand how these compounds modulate cellular pathways. matthewslab.orgrsc.org This approach provides crucial insights that can accelerate the drug development process. mskcc.orgpitt.edu

Continued Preclinical Development and Lead Optimization of Scaffold-Based Compounds

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its therapeutic properties. mdpi.com For compounds based on the 2,8-diazaspiro[4.5]decane scaffold, this process will involve extensive preclinical testing.

Key aspects of this stage include:

Improving Potency and Selectivity: Minor structural modifications can lead to significant improvements in how strongly a compound binds to its intended target while avoiding others. For example, a derivative of 2,8-diazaspiro[4.5]decan-1-one was identified as a potent RIPK1 inhibitor with an IC50 value of 92 nM, making it a strong lead for further optimization. nih.gov

Enhancing Pharmacokinetic Properties: Researchers have successfully developed a "double prodrug" of a 2,8-diazaspiro[4.5]decane-based GPIIb-IIIa antagonist, which showed excellent oral bioavailability across multiple species. tib.euacs.org This demonstrates that the scaffold is amenable to modifications that improve drug absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vivo Efficacy Studies: Promising compounds must be tested in animal models of disease. A selective TYK2/JAK1 inhibitor based on the scaffold demonstrated more potent anti-inflammatory efficacy than an existing drug in a mouse model of ulcerative colitis. nih.gov

Through iterative cycles of design, synthesis, and testing, researchers will continue to refine 2,8-diazaspiro[4.5]decane derivatives to produce clinical candidates with superior efficacy and safety profiles. mdpi.com

Q & A

Q. What are the key synthetic strategies for synthesizing 8-Ethyl-2,8-diazaspiro[4.5]decane and its derivatives?

Methodological Answer: Synthesis typically involves spirocyclization and functionalization of the ethyl group. For example:

  • Protecting group strategies : Boc (tert-butoxycarbonyl) protection is commonly used for nitrogen atoms during synthesis. Derivatives like 8-Boc-2,8-diazaspiro[4.5]decane (CAS: 236406-39-6) are intermediates that can be deprotected to yield the target compound .
  • Alkylation : Ethyl groups can be introduced via alkylation reactions using reagents like iodomethane (CH₃I) under basic conditions (e.g., NaH in THF), as demonstrated in spirocyclic ether syntheses .
  • Purification : Column chromatography or recrystallization is recommended, with monitoring via LC-MS or NMR to confirm purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the spirocyclic structure and ethyl substitution. For example, the InChI key (VPRICBVWISBIQT-UHFFFAOYSA-N) and molecular weight (168.24 g/mol) from PubChem provide reference data .
  • Mass spectrometry : High-resolution MS (HRMS) can verify molecular formula (C₁₀H₁₈N₂) and detect impurities .
  • Stability testing : Assess compound stability under varying pH, temperature, and light conditions using HPLC to track degradation .

Q. What are the primary biological roles of this compound in cellular studies?

Methodological Answer:

  • Necroptosis inhibition : The compound’s structural analog, 8-Methyl-2,8-diazaspiro[4.5]decan-3-one, inhibits RIPK1 kinase activity, blocking necroptosis in U937 cells. Researchers should use TNF-α/TSZ (TNF-α, Smac mimetic, z-VAD-FMK) to induce necroptosis and measure cell viability via MTT assays .
  • Cellular uptake : Evaluate intracellular distribution using fluorescently tagged analogs and confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical data for this compound?

Methodological Answer:

  • Source variability : Compare batch-specific purity (e.g., 98% vs. 95% purity from suppliers like BLDpharm ) and confirm via independent QC (e.g., NMR, HPLC).
  • Assay conditions : Standardize cell lines (e.g., U937 vs. primary cells) and necroptosis induction protocols. Discrepancies in IC₅₀ values may arise from differences in RIPK1 expression levels .
  • Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) to rule out interactions with unrelated kinases .

Q. What advanced methodologies are used to study the compound’s interaction with RIPK1?

Methodological Answer:

  • Kinase inhibition assays : Use recombinant RIPK1 in ADP-Glo™ assays to measure ATP consumption. Include controls with known inhibitors (e.g., Necrostatin-1) .
  • Structural studies : Perform X-ray crystallography or cryo-EM to resolve binding modes. The methyl analog’s interaction with RIPK1’s kinase domain (PDB: 6OZI) provides a structural template .
  • Gene expression profiling : RNA-seq can identify downstream pathways (e.g., MLKL phosphorylation) modulated by RIPK1 inhibition .

Q. How do structural modifications (e.g., 8-Ethyl vs. 8-Benzyl) affect biological activity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs (e.g., 8-Benzyl-2,8-diazaspiro[4.5]decane, CAS: 336191-15-2) and test in parallel necroptosis assays. The ethyl group’s smaller size may enhance membrane permeability compared to bulkier benzyl substituents .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent hydrophobicity and steric effects .

Q. What are the challenges in studying the compound’s metabolic pathways?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. The spirocyclic structure may resist cytochrome P450 oxidation, but ethyl group hydroxylation is probable .
  • Pharmacokinetics : Use radiolabeled 14C^{14}C-8-Ethyl-2,8-diazaspiro[4.5]decane in rodent studies to track bioavailability and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethyl-2,8-diazaspiro[4.5]decane
Reactant of Route 2
8-Ethyl-2,8-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.